2-Bromo-6-(4-fluorophenyl)imidazo[2,1-B][1,3,4]thiadiazole
CAS No.: 1094275-22-5
Cat. No.: VC2910635
Molecular Formula: C10H5BrFN3S
Molecular Weight: 298.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1094275-22-5 |
|---|---|
| Molecular Formula | C10H5BrFN3S |
| Molecular Weight | 298.14 g/mol |
| IUPAC Name | 2-bromo-6-(4-fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazole |
| Standard InChI | InChI=1S/C10H5BrFN3S/c11-9-14-15-5-8(13-10(15)16-9)6-1-3-7(12)4-2-6/h1-5H |
| Standard InChI Key | LWJWCCHXBWTTRP-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=CN3C(=N2)SC(=N3)Br)F |
| Canonical SMILES | C1=CC(=CC=C1C2=CN3C(=N2)SC(=N3)Br)F |
Introduction
2-Bromo-6-(4-fluorophenyl)imidazo[2,1-B] thiadiazole is a heterocyclic compound that belongs to the imidazo[2,1-B] thiadiazole family. This compound has garnered significant attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. It is characterized by the presence of a bromine atom and a fluorophenyl group, which contribute to its chemical reactivity and biological properties.
Synthesis Methods
The synthesis of 2-Bromo-6-(4-fluorophenyl)imidazo[2,1-B] thiadiazole typically involves multi-step organic reactions. While specific technical details may vary based on the chosen synthetic pathway and reagents used, these reactions are critical for developing derivatives with enhanced biological properties.
Biological Activities and Applications
This compound has been identified in various studies as having potential applications in treating cancer and other diseases due to its antiproliferative effects against resistant cancer cell lines. The mechanism of action primarily involves interaction with biological targets in cancer cells, potentially inducing apoptosis by disrupting cellular signaling pathways associated with proliferation.
| Biological Activity | Description |
|---|---|
| Antiproliferative Effects | Against resistant cancer cell lines |
| Mechanism of Action | Induces apoptosis in cancer cells |
Research Findings and Future Directions
Recent studies on imidazo[2,1-B] thiadiazole derivatives have shown promising results as inhibitors of focal adhesion kinase (FAK) in pancreatic cancer, highlighting their potential in cancer therapy . Additionally, the presence of fluoro substituents in such molecules can enhance biological activity by increasing oxidative and thermal stability .
| Research Area | Findings |
|---|---|
| FAK Inhibition | Promising antitumor activity in pancreatic cancer |
| Fluoro Substituents | Enhance biological activity and stability |
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